

A Technical Guide to 5-Ethyl-3,3,4-trimethylheptane

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Compound of Interest

Compound Name: **5-Ethyl-3,3,4-trimethylheptane**

Cat. No.: **B14560231**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the branched alkane **5-Ethyl-3,3,4-trimethylheptane**, focusing on its physicochemical properties and synthetic pathways. While this molecule is a simple hydrocarbon and not typically associated with pharmacological activity or specific biological signaling pathways, this guide furnishes the core chemical data and methodologies relevant to its study in a chemical research context.

Section 1: Core Molecular Properties

5-Ethyl-3,3,4-trimethylheptane is a saturated hydrocarbon and a structural isomer of dodecane. Its core identity is defined by its molecular structure, formula, and weight.

The molecular formula for this compound is $C_{12}H_{26}$.^[1] Its structure consists of a seven-carbon heptane backbone with an ethyl group at the fifth position and three methyl groups at the third and fourth positions. Based on this formula, the molecular weight is a fundamental constant for any quantitative analysis.

Table 1: Fundamental Molecular Data

Property	Value	Source
Molecular Formula	C₁₂H₂₆	PubChem[1]
Molecular Weight	170.33 g/mol	PubChem[1]
Exact Mass	170.203450829 Da	PubChem[1]
IUPAC Name	5-ethyl-3,3,4-trimethylheptane	PubChem[1]

| CAS Number | 62198-73-6 | [PubChem\[1\]](#) |

Section 2: Physicochemical Data

The physical properties of **5-Ethyl-3,3,4-trimethylheptane** are characteristic of a branched alkane of its size, indicating it is a liquid at standard conditions with low water solubility. While extensive experimental data for this specific isomer is not widely published, reliable estimated values are available and summarized below.

Table 2: Estimated Physicochemical Properties

Property	Value	Unit	Notes
Boiling Point	199	°C	Estimated
Density	0.7850	g/cm ³	Estimated
Refractive Index	1.4371		Estimated

| Melting Point | -50.8 | °C | Estimated |

Section 3: Logical and Structural Relationships

As a highly branched alkane, understanding the connectivity of its carbon skeleton is crucial. The following diagram illustrates the structural formula of the molecule.

Figure 1: Molecular structure of **5-Ethyl-3,3,4-trimethylheptane**.

Section 4: Experimental Protocols - Synthesis

The synthesis of a specific, highly-branched alkane like **5-Ethyl-3,3,4-trimethylheptane** is not trivial and typically involves multi-step processes. A common and powerful method for forming carbon-carbon bonds to create such structures is the Grignard reaction, followed by dehydration and hydrogenation.[\[2\]](#)

Protocol: Synthesis via Grignard Reaction

This protocol outlines a plausible, generalized workflow for producing a highly-branched alkane.

- Grignard Reagent Formation:
 - Objective: To prepare an organomagnesium halide (Grignard reagent).
 - Procedure: React an appropriate alkyl halide (e.g., 2-bromobutane) with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon). The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.
- Carbonyl Addition:
 - Objective: To form a tertiary alcohol by reacting the Grignard reagent with a suitable ketone.
 - Procedure: The selected ketone (e.g., 3,3-dimethyl-2-pentanone) is dissolved in anhydrous ether and slowly added to the cooled Grignard reagent solution. The reaction is typically exothermic. After the addition is complete, the mixture is stirred and then quenched by carefully adding a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude tertiary alcohol.
- Dehydration of Alcohol:
 - Objective: To eliminate water from the alcohol to form a mixture of alkenes.
 - Procedure: The crude alcohol is heated with a strong acid catalyst, such as phosphoric acid or sulfuric acid.[\[2\]](#) The resulting alkene products are distilled from the reaction

mixture.

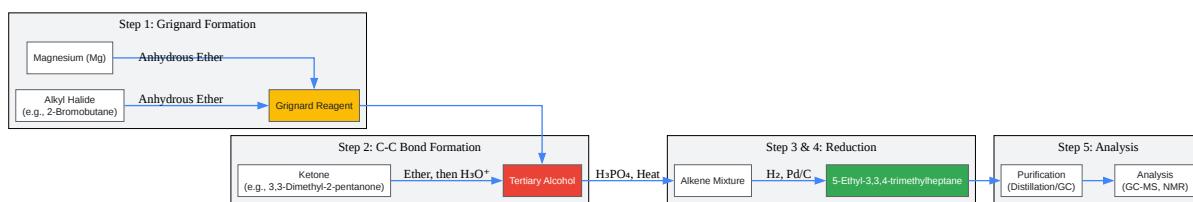
- Hydrogenation of Alkene:

- Objective: To saturate the carbon-carbon double bond to yield the final alkane.
- Procedure: The alkene mixture is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation. A catalyst such as 10% palladium on carbon (Pd/C) is used under a hydrogen atmosphere.^[2] The reaction is monitored until hydrogen uptake ceases.

- Purification and Analysis:

- Objective: To isolate and verify the pure product.
- Procedure: The catalyst is removed by filtration. The solvent is evaporated, and the resulting crude alkane is purified, typically by fractional distillation or preparative gas chromatography. The final structure and purity are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The following diagram illustrates the workflow for this synthetic protocol.



[Click to download full resolution via product page](#)**Figure 2:** Generalized workflow for the synthesis of a branched alkane.

Section 5: Biological Activity Context

For professionals in drug development, it is important to note that simple, saturated hydrocarbons like **5-Ethyl-3,3,4-trimethylheptane** are not known to possess specific biological activity. They lack the functional groups (e.g., hydroxyls, amines, carbonyls) necessary for targeted interactions with biological macromolecules such as receptors or enzymes. Their biological effects, if any, are typically limited to non-specific mechanisms related to their lipophilicity, such as disruption of cell membranes at high concentrations. Therefore, this compound is not a candidate for drug development, and concepts like "signaling pathways" are not applicable. Its primary relevance is in the fields of organic chemistry, materials science, and as a potential component or additive in fuels and lubricants.^[3]

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References

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- To cite this document: BenchChem. [A Technical Guide to 5-Ethyl-3,3,4-trimethylheptane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14560231#5-ethyl-3-3-4-trimethylheptane-molecular-weight>

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